molecular formula C7H5BrN4 B1269336 5-(4-Bromophenyl)-1H-tetrazole CAS No. 50907-23-8

5-(4-Bromophenyl)-1H-tetrazole

Cat. No. B1269336
Key on ui cas rn: 50907-23-8
M. Wt: 225.05 g/mol
InChI Key: YMZMDMWMKVPGDP-UHFFFAOYSA-N
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Patent
US05296608

Procedure details

4-Bromobenzonitrile (20 g, 110 mmol), sodium azide (7.9 g, 121 mmol) and NH4Cl (6.5 g, 121 mmol) in DMF (340 mL) were heated at 90° C. under argon. After 2 days the reaction mixture was concentrated and then diluted with water (300 mL). After adding enough 1M NAOH to render the mixture basic (litmus paper) it was washed with ether (4×25 mL). The aqueous portion was acidified to pH 3 with 1N HCl, the precipitated product was collected by suction filtration and then washed with water. The crude product was recrystallized from ethanol to give crystalline 5-(4-bromophenyl)-2H-tetrazole (19.2 g. 83.6 mmol) in 76% yield, mp. 271°-273° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[N-:10]=[N+:11]=[N-:12].[Na+].[NH4+].[Cl-]>CN(C=O)C>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]2[N:10]=[N:11][NH:12][N:7]=2)=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
7.9 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
6.5 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
340 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 2 days the reaction mixture was concentrated
Duration
2 d
ADDITION
Type
ADDITION
Details
diluted with water (300 mL)
ADDITION
Type
ADDITION
Details
After adding enough 1M NAOH
WASH
Type
WASH
Details
was washed with ether (4×25 mL)
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1N=NNN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 83.6 mmol
AMOUNT: MASS 19.2 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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